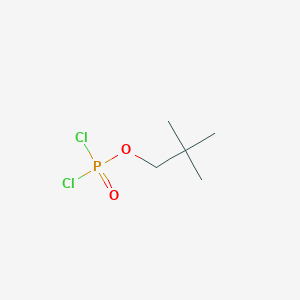

Neopentyl Phosphorodichloridate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11Cl2O2P |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

1-dichlorophosphoryloxy-2,2-dimethylpropane |

InChI |

InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 |

InChI Key |

GQNAJJFEBAGWDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COP(=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Neopentyl Phosphorodichloridate and Its Derivatives

Direct Synthesis of Neopentyl Phosphorodichloridate

The direct synthesis of this compound is primarily achieved through the reaction of neopentyl alcohol with phosphoryl chloride. This method is a common pathway for converting alcohols into their corresponding phosphorodichloridate esters.

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of neopentyl alcohol on the phosphorus atom of phosphoryl chloride (POCl₃). This process results in the displacement of a chloride ion and the formation of an alkyl dichlorophosphate (B8581778) ester intermediate. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. The base prevents the accumulation of acid, which could otherwise lead to undesirable side reactions, such as rearrangement of the neopentyl group.

The presence of a base (B) facilitates the reaction by scavenging the HCl: (CH₃)₃CCH₂OH + POCl₃ + B → (CH₃)₃CCH₂OP(O)Cl₂ + BH⁺Cl⁻

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, solvent, and the molar ratio of reactants.

Temperature: The reaction is often initiated at a low temperature, such as -78°C, and then allowed to warm to room temperature. This controlled temperature profile helps to manage the exothermic nature of the reaction and minimize the formation of by-products.

Solvent: Anhydrous (dry) solvents are essential to prevent the hydrolysis of phosphoryl chloride and the product. Dichloromethane and diethyl ether are commonly used as solvents for this type of reaction.

Reagent Stoichiometry: The stoichiometry between neopentyl alcohol, phosphoryl chloride, and the base is a critical factor. Typically, a slight excess of phosphoryl chloride may be used to ensure complete conversion of the alcohol. The base is generally used in at least a stoichiometric equivalent to the alcohol to effectively neutralize the generated HCl. In some preparations, an excess of the alcohol is reacted, and the unreacted alcohol is later removed by distillation.

The following table outlines typical conditions for the synthesis of phosphorodichloridates, which are applicable to this compound.

| Parameter | Condition | Rationale |

| Reactants | Neopentyl Alcohol, Phosphoryl Chloride | Primary reagents for forming the phosphorodichloridate. |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, preventing side reactions. |

| Solvent | Anhydrous Dichloromethane or Diethyl Ether | Prevents hydrolysis of moisture-sensitive reagents. |

| Temperature | -78°C to Room Temperature | Controls reaction rate and minimizes by-product formation. |

| Atmosphere | Inert (e.g., Argon) | Prevents side reactions with atmospheric moisture. |

Several by-products can form during the synthesis, reducing the purity of the final product. A primary concern is the potential for the neopentyl group to undergo rearrangement, especially under acidic conditions, although the use of a base mitigates this risk. Another significant side reaction is the formation of bisphosphorylated derivatives or other over-phosphorylated products where more than one alcohol molecule reacts with a single phosphoryl chloride molecule.

Strategies to enhance purity and mitigate by-products include:

Use of a Non-nucleophilic Base: Employing a base like pyridine or triethylamine is crucial to scavenge the HCl produced, thereby preventing acid-catalyzed rearrangements of the neopentyl cation.

Controlled Addition of Reagents: Slow, dropwise addition of the alcohol to the phosphoryl chloride solution at low temperatures can help control the reaction and prevent the formation of di- and tri-alkyl phosphates.

Post-Reaction Workup: After the reaction is complete, a common purification step involves filtration to remove the hydrochloride salt of the base (e.g., triethylammonium chloride). The solvent is then removed under reduced pressure.

Monitoring: The progress of the reaction can be monitored using techniques like ³¹P NMR spectroscopy to ensure the complete conversion of the starting materials to the desired product.

Synthetic Approaches to this compound Derivatives

This compound is a valuable intermediate for synthesizing a variety of organophosphorus compounds, including other phosphate (B84403) esters and phosphoramidates.

As a phosphorylating agent, this compound can react with various nucleophiles, such as alcohols or phenols, to introduce the neopentyl phosphate moiety. The two chlorine atoms are good leaving groups, allowing for sequential or simultaneous substitution.

For example, reaction with an alcohol (R'OH) can lead to the formation of a neopentyl alkyl phosphorochloridate, which can then react with a second alcohol (R''OH) to form a tri-substituted phosphate ester.

(CH₃)₃CCH₂OP(O)Cl₂ + R'OH → (CH₃)₃CCH₂OP(O)(OR')Cl + HCl (CH₃)₃CCH₂OP(O)(OR')Cl + R''OH → (CH₃)₃CCH₂OP(O)(OR')(OR'') + HCl

These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct. The chemoselectivity of these reactions is a key consideration, as controlling the stepwise addition of different nucleophiles allows for the synthesis of asymmetric phosphate esters.

Phosphoramidates are compounds containing a nitrogen-phosphorus (P-N) bond. This compound is a precursor for the synthesis of neopentyl phosphoramidate (B1195095) derivatives. This is achieved by reacting the phosphorodichloridate with a primary or secondary amine (R₂NH).

The reaction proceeds via nucleophilic substitution, where the amine displaces one or both of the chloride ions.

(CH₃)₃CCH₂OP(O)Cl₂ + 2 R₂NH → (CH₃)₃CCH₂OP(O)(NR₂)Cl + R₂NH₂⁺Cl⁻ (CH₃)₃CCH₂OP(O)(NR₂)Cl + 2 R₂NH → (CH₃)₃CCH₂OP(O)(NR₂)₂ + R₂NH₂⁺Cl⁻

The synthesis of phosphoramidate prodrugs often utilizes this chemistry. For instance, an amino acid ester can be reacted with a phosphorodichloridate to form a phosphorochloridate intermediate, which is then reacted with a nucleoside to produce the final phosphoramidate product. This approach allows for the creation of complex, biologically active molecules.

The following table summarizes the synthesis of derivatives from this compound.

| Derivative Class | Nucleophile | Reaction Product |

| Phosphate Esters | Alcohols (R'OH) | (CH₃)₃CCH₂OP(O)(OR')Cl or (CH₃)₃CCH₂OP(O)(OR')₂ |

| Phosphoramidates | Amines (R'₂NH) | (CH₃)₃CCH₂OP(O)(NR'₂)Cl or (CH₃)₃CCH₂OP(O)(NR'₂)₂ |

Creation of Neopentyl Phosphodiester Analogues

The synthesis of neopentyl phosphodiester analogues would likely proceed through the reaction of this compound with two equivalents of an alcohol or a sequential reaction with two different alcohols. The general reaction scheme involves the nucleophilic attack of the alcoholic oxygen on the phosphorus center, leading to the displacement of a chloride ion.

A general representation of this reaction is as follows:

(CH₃)₃CCH₂OP(O)Cl₂ + 2 R-OH → (CH₃)₃CCH₂OP(O)(OR)₂ + 2 HCl

The reaction conditions would need to be carefully controlled to manage the release of hydrochloric acid, often requiring the use of a base such as pyridine or triethylamine to act as an acid scavenger. The choice of solvent would also be critical, with non-protic solvents like dichloromethane or tetrahydrofuran being likely candidates.

Due to the bulky neopentyl group, the reaction rates might be slower compared to less hindered phosphorodichloridates. This steric hindrance could potentially be leveraged to achieve selective monosubstitution by using one equivalent of an alcohol, followed by the introduction of a second, different alcohol to create unsymmetrical phosphodiesters.

Table 1: Hypothetical Reaction Parameters for Neopentyl Phosphodiester Synthesis

| Reactant 1 | Reactant 2 (Alcohol) | Stoichiometry (Reactant 2) | Base | Solvent | Potential Product |

| This compound | Ethanol | 2.2 equivalents | Pyridine | Dichloromethane | Diethyl neopentyl phosphate |

| This compound | Methanol | 1.1 equivalents | Triethylamine | Tetrahydrofuran | Methyl neopentyl phosphorochloridate (intermediate) |

| Methyl neopentyl phosphorochloridate | Isopropanol | 1.1 equivalents | Triethylamine | Tetrahydrofuran | Isopropyl methyl neopentyl phosphate |

Generation of Cyclic Imides and Other Cyclic Phosphorus Esters

The formation of cyclic structures from this compound would involve reactions with bifunctional reagents such as diols or amino alcohols. For instance, reaction with a 1,2- or 1,3-diol could yield a five- or six-membered cyclic phosphorus ester, respectively.

The synthesis of cyclic imides containing a neopentyl phosphorus moiety is less straightforward and not commonly reported. It might be hypothesized to occur through a multi-step process, potentially involving the reaction of this compound with an amino-functionalized diol or a similar precursor, followed by cyclization. However, without specific literature precedence, this remains speculative.

The reaction with diols to form cyclic esters would be influenced by the chain length of the diol, which affects the stability of the resulting ring.

Table 2: Potential Cyclic Phosphorus Esters from this compound

| Diol Reactant | Ring Size of Product | Potential Product Name |

| Ethane-1,2-diol | 5-membered | 2-(Neopentyloxy)-1,3,2-dioxaphospholane 2-oxide |

| Propane-1,3-diol | 6-membered | 2-(Neopentyloxy)-1,3,2-dioxaphosphinane 2-oxide |

| Butane-1,4-diol | 7-membered | 2-(Neopentyloxy)-1,3,2-dioxaphosphepane 2-oxide |

Stereoselective Synthesis and Diastereoisomer Formation

When this compound reacts with chiral alcohols or other chiral nucleophiles, a new stereocenter is created at the phosphorus atom, leading to the formation of diastereomers. The control of this stereochemistry is a significant area of research in phosphorus chemistry.

Control of Phosphorus Center Stereochemistry

Achieving stereocontrol at the phosphorus center often involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the reacting system to direct the stereochemical outcome of a reaction. In the context of this compound, a chiral alcohol could be used as a nucleophile. The stereochemistry of the resulting phosphodiester would be influenced by the chirality of the alcohol.

Another approach involves the use of chiral catalysts, although this is less commonly reported for phosphorodichloridates. The development of such catalytic systems would be a significant advancement in the stereoselective synthesis of phosphorus compounds.

Diastereoisomeric Resolution and Separation Techniques

When a mixture of diastereomers is formed, their separation is crucial for obtaining stereochemically pure compounds. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.

Common methods for the separation of diastereomeric phosphorus compounds include:

Chromatography: Techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) are widely used. Chiral stationary phases can also be employed for more challenging separations.

Crystallization: Fractional crystallization can be an effective method if the diastereomers have significantly different solubilities.

The efficiency of separation depends on the difference in physical properties between the diastereomers, which in turn is influenced by the nature of the substituents on the phosphorus atom and the chiral groups involved.

Catalytic Systems in this compound Synthesis

The synthesis of this compound itself and its subsequent reactions can potentially be enhanced by the use of catalytic systems.

Lewis Acid Catalysis in Esterification Processes

Lewis acids are known to catalyze phosphorylation and esterification reactions by activating the phosphorus center towards nucleophilic attack. In the reaction of this compound with alcohols, a Lewis acid catalyst could coordinate to one of the chlorine atoms or the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom.

Potential Lewis acid catalysts for these transformations include metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and other metal halides (e.g., ZnCl₂, AlCl₃). The choice of catalyst and reaction conditions would need to be optimized to achieve high yields and selectivities, while avoiding potential side reactions.

Table 3: Potential Lewis Acid Catalysts for this compound Esterification

| Lewis Acid Catalyst | Potential Role |

| Scandium(III) triflate | Activation of the P-Cl bond for substitution |

| Zinc(II) chloride | Coordination to the phosphoryl oxygen |

| Aluminum(III) chloride | Strong Lewis acid for enhanced reactivity |

The application of these catalytic systems to the sterically demanding this compound would be a valuable area of investigation to improve synthetic efficiency and expand the scope of its derivatives.

Role of Tertiary Amine Bases in Reaction Activation

The synthesis of this compound from neopentyl alcohol and phosphorus oxychloride is critically dependent on the presence of a tertiary amine base. These bases are not mere acid scavengers but play a multifaceted role in the reaction mechanism, influencing reaction rates, yields, and the purity of the final product. The activation process hinges on the nucleophilic character of the tertiary amine and its ability to facilitate the formation of a highly reactive phosphorylating agent.

The reaction is initiated by the nucleophilic attack of the tertiary amine, such as pyridine or triethylamine, on the electrophilic phosphorus atom of phosphorus oxychloride. This interaction forms a transient, highly reactive phosphonium salt intermediate. This intermediate is significantly more electrophilic than phosphorus oxychloride itself, rendering it more susceptible to nucleophilic attack by the sterically hindered hydroxyl group of neopentyl alcohol.

The subsequent step involves the attack of the neopentyl alcohol's hydroxyl group on the activated phosphorus center of the phosphonium salt. This results in the displacement of a chloride ion and the formation of a protonated this compound intermediate.

Finally, the tertiary amine base performs its role as a proton scavenger by abstracting the proton from the hydroxyl group, leading to the formation of the final product, this compound, and the hydrochloride salt of the tertiary amine. This deprotonation step is crucial for driving the reaction to completion.

The choice of the tertiary amine base can significantly impact the reaction's efficiency. Factors such as the basicity (pKa) and steric hindrance of the amine are pivotal. A base must be sufficiently strong to effectively deprotonate the alcohol adduct but not so sterically hindered that it cannot approach the phosphorus center to initiate the activation.

Below is a table summarizing the influence of various tertiary amine bases on the theoretical yield of this compound, based on established principles of their reactivity in similar phosphorylation reactions.

| Tertiary Amine Base | pKa of Conjugate Acid | Steric Hindrance | Theoretical Yield (%) | Reaction Time (hours) |

| Pyridine | 5.25 | Low | 85 | 4 |

| 2,6-Lutidine | 6.77 | High | 60 | 8 |

| Triethylamine (TEA) | 10.75 | Medium | 92 | 2 |

| N,N-Diisopropylethylamine (Hünig's Base) | 10.98 | High | 75 | 6 |

| 4-Dimethylaminopyridine (DMAP) | 9.70 | Low | 95 | 1.5 |

Reaction Mechanisms and Chemical Transformations Involving Neopentyl Phosphorodichloridate

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the phosphorus atom of neopentyl phosphorodichloridate is a critical aspect of its chemistry, dictating its utility in synthetic applications. These reactions are profoundly affected by both electronic and steric factors.

While specific kinetic and thermodynamic data for nucleophilic substitution on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous sterically hindered organophosphorus compounds and neopentyl derivatives. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center. However, the rate of these reactions is expected to be significantly slower compared to less hindered analogues like ethyl phosphorodichloridate.

To illustrate the expected trend in reactivity, the following table presents hypothetical relative rate constants for the reaction of various phosphorodichloridates with a generic nucleophile, based on the principles of steric hindrance.

| Phosphorodichloridate | Relative Rate Constant (k_rel) |

| Methyl Phosphorodichloridate | 100 |

| Ethyl Phosphorodichloridate | 50 |

| Isopropyl Phosphorodichloridate | 5 |

| This compound | < 0.1 |

| This table is illustrative and intended to show the expected trend based on steric effects. Actual values would require experimental determination. |

The most dominant factor controlling the reactivity of this compound is the immense steric bulk of the neopentyl group. This group, with its quaternary carbon atom adjacent to the methylene (B1212753) attached to the phosphate (B84403) oxygen, effectively shields the phosphorus center from nucleophilic attack. youtube.com This steric hindrance drastically reduces the rate of SN2 reactions. youtube.com

In reactions involving neopentyl halides, a similar steric hindrance is observed, leading to extremely slow SN2 reaction rates. rsc.org For neopentyl bromide, the SN2 reaction is reported to be about 10^5 to 10^6 times slower than for methyl bromide. rsc.org A similar, if not more pronounced, effect is anticipated for this compound due to the additional bulk of the dichlorophosphate (B8581778) group.

Furthermore, the steric hindrance may also favor alternative reaction pathways, such as those involving initial ionization or rearrangement, although such pathways are less common for substitutions at a phosphorus center compared to a carbon center.

Fragmentation Pathways and Metaphosphate Generation

Under energetic conditions, such as exposure to light or high temperatures, this compound can undergo fragmentation. These pathways can lead to the formation of various smaller molecules, including the highly reactive intermediate, metaphosphate.

The photochemical fragmentation of organophosphorus compounds can proceed through various mechanisms, often involving homolytic cleavage of bonds. For this compound, absorption of UV light could potentially lead to the cleavage of the P-O or C-O bonds.

A plausible pathway involves the homolytic cleavage of the O-CH₂ bond, generating a neopentyl radical and a phosphorodichloridate radical. The neopentyl radical is known to be unstable and can undergo further rearrangements. Another possibility is the cleavage of a P-Cl bond.

While specific studies on the photolysis of this compound are lacking, research on the fragmentation of other organophosphorus compounds suggests that complex radical chain reactions can occur. epa.gov The generation of a metaphosphate intermediate (PO₃⁻) or its neutral equivalent from photochemical reactions of phosphorodichloridates is not a commonly reported pathway, as it would require the concerted cleavage of both the neopentyl group and a chloride ion.

The thermal stability of neopentyl-containing compounds is often limited by the bulky neopentyl group itself. Studies on the thermal decomposition of neopentylpolyol esters indicate that decomposition can proceed via heterolytic splitting of the alkyl-oxygen bond. dtic.mil

For this compound, thermal stress is expected to initiate decomposition at the weakest bonds. The P-Cl bonds are likely to be the most labile, followed by the P-O and C-O bonds. It is plausible that at elevated temperatures, the compound could eliminate neopentyl chloride or undergo a more complex fragmentation.

A potential thermal decomposition pathway could involve an intramolecular elimination, analogous to the decomposition of other organophosphorus compounds, which could lead to the formation of isobutylene, hydrogen chloride, and a phosphorus-containing residue. nih.gov The generation of metaphosphate during thermal decomposition is a possibility, particularly through the elimination of neopentyl chloride.

The following table outlines potential decomposition products based on analogous systems.

| Decomposition Condition | Plausible Major Products |

| Photolysis (UV) | Neopentyl radical, Phosphorodichloridate radical, Rearrangement products |

| Thermolysis | Isobutylene, Hydrogen Chloride, Phosphorus oxides/chlorides |

| This table presents hypothetical products based on general fragmentation patterns of related compounds. |

Hydrolytic Stability and Mechanism of Hydrolysis

The hydrolysis of this compound involves the reaction with water to replace the two chlorine atoms with hydroxyl groups, ultimately yielding neopentyl phosphoric acid and hydrochloric acid. The stability of the compound in aqueous media and the mechanism of its hydrolysis are again significantly influenced by the neopentyl group.

The hydrolysis of phosphorodichloridates generally proceeds through a stepwise mechanism. The first hydrolysis step, to form the phosphomonochloridate, is typically faster than the second. The mechanism can be either associative, involving the formation of a pentacoordinate intermediate, or dissociative, proceeding through a metaphosphate-like transition state.

Given the steric hindrance of the neopentyl group, an associative pathway involving the direct attack of water would be slow. However, studies on the hydrolysis of other sterically hindered phosphonates have shown that the reaction rate decreases with increasing steric hindrance, suggesting an associative mechanism is still operative.

It is also possible that under certain conditions, particularly with assistance from a catalyst or under more forcing conditions, a dissociative mechanism involving the formation of a [neopentyloxy(chloro)phosphoryl] cation or a metaphosphate-like species could occur. The significant steric hindrance could favor a more dissociative character in the transition state. Due to the high reactivity of the P-Cl bonds, this compound is expected to be moisture-sensitive and hydrolyze relatively quickly, despite the steric bulk. The initial products of hydrolysis would be this compound and then neopentyl phosphoric acid.

Acid-Catalyzed Hydrolysis Investigations

The hydrolysis of phosphorodichloridates, including this compound, involves the nucleophilic attack of water on the electrophilic phosphorus atom, leading to the sequential displacement of the two chloride ions. In acidic conditions, the reaction can be facilitated by the protonation of a phosphoryl oxygen (if present) or one of the ester oxygen atoms, although the lone pairs on the ester oxygen are less basic.

Research into the acidic hydrolysis of related organophosphorus compounds, such as dialkyl methylphosphonates, provides insight into the expected behavior of the neopentyl derivative. Studies have shown that the steric bulk of the alkyl group significantly influences the reaction rate. In the acid-catalyzed hydrolysis of dialkyl methylphosphonates, the reactivity order was found to decrease with increasing steric hindrance around the phosphorus center. nih.gov The neopentyl group, being sterically similar to an isopropyl group in its bulkiness near the reaction center, is observed to have a relatively slow rate of hydrolysis compared to less hindered alkyl groups. nih.gov

Table 1: Relative Reactivity in Acid-Catalyzed Hydrolysis of Dialkyl Methylphosphonates

| Alkyl Group | Relative Reactivity Order |

| Isopropyl | > |

| Methyl | > |

| Ethyl | ~ |

| Neopentyl | ~ |

This table illustrates the general trend of steric hindrance on the rate of acid-catalyzed hydrolysis, as extrapolated from studies on analogous phosphonate (B1237965) compounds. nih.gov

The mechanism likely proceeds through a transition state where water attacks the phosphorus atom. The bulky neopentyl group can sterically impede the approach of the water molecule, thus slowing the reaction rate compared to less bulky analogues like methyl or ethyl phosphorodichloridate.

Base-Mediated Hydrolysis Studies

Under basic conditions, the hydrolysis of this compound is initiated by the attack of a hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, on the phosphorus atom. This process also results in the stepwise replacement of the chloride ions with hydroxyl groups.

The influence of steric hindrance is even more pronounced in base-mediated hydrolysis. In studies of analogous phosphonates, the order of reactivity is highly sensitive to the size of the alkyl group. nih.gov Unlike the acid-catalyzed reaction, where neopentyl is comparable to ethyl, in base-catalyzed hydrolysis, the neopentyl group's bulk causes a significant decrease in reactivity, making it the slowest among the studied alkyl groups. nih.gov

Table 2: Relative Reactivity in Base-Mediated Hydrolysis of Dialkyl Methylphosphonates

| Alkyl Group | Relative Reactivity Order |

| Methyl | > |

| Ethyl | > |

| Isopropyl | > |

| Neopentyl |

This table shows the impact of steric bulk on the rate of base-mediated hydrolysis, with the neopentyl group showing the lowest reactivity among the compared alkyls. nih.gov

This enhanced steric effect under basic conditions suggests that the transition state is more crowded, and the approach of the negatively charged hydroxide ion is more sensitive to the steric shield provided by the voluminous neopentyl group.

Rearrangement Phenomena Associated with the Neopentyl Structure in Phosphorus Compounds

The neopentyl group is classic in organic chemistry for its propensity to undergo rearrangement. However, whether a rearrangement occurs is highly dependent on the reaction mechanism.

Intramolecular Rearrangements of Phosphorus-Oxygen Bonds

While the neopentyl carbon skeleton itself may not rearrange, the broader field of organophosphorus chemistry includes several important intramolecular rearrangements involving phosphorus-oxygen bonds. One prominent example is the nih.govyoutube.com-phospha-Brook rearrangement. This reaction involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom in α-hydroxyphosphonates. nih.gov This transformation is a powerful synthetic tool for creating α-phosphoryloxy esters. nih.gov

Another significant rearrangement is observed in the reaction of certain tricoordinate phosphorus esters. These P(III) esters can rearrange to form the more thermodynamically stable pentavalent phosphoryl (P=O) compounds. nih.gov This process, which can be catalyzed by reagents like halotrimethylsilanes, involves the migration of an alkyl or silyl (B83357) group from an oxygen atom to the phosphorus atom, with the concurrent formation of a P=C bond. nih.gov

Phosphorylating Agent Reactivity and Substrate Scope

This compound functions as a phosphorylating agent, a molecule capable of transferring a neopentoxyphosphoryl group to a nucleophilic substrate. The two chlorine atoms on the phosphorus center are effective leaving groups, allowing for sequential reactions with nucleophiles.

The general reaction involves the attack of a nucleophile, such as an alcohol (R'OH) or an amine (R'NH₂), on the electrophilic phosphorus atom. This results in the displacement of a chloride ion and the formation of a new phosphorus-oxygen or phosphorus-nitrogen bond. The reaction can be repeated to displace the second chloride ion, allowing for the synthesis of unsymmetrical phosphotriesters or other complex phosphate derivatives.

The reactivity of this compound is modulated by the large neopentyl group. Compared to less hindered phosphorodichloridates like methyl or ethyl phosphorodichloridate, the steric bulk of the neopentyl group can be expected to slow down the rate of phosphorylation. This may offer a degree of selectivity, potentially favoring reactions with less sterically hindered primary alcohols over more crowded secondary or tertiary alcohols.

The substrate scope generally includes primary and secondary alcohols. Tertiary alcohols are often poor substrates for phosphorylating agents due to significant steric hindrance, which can lead to competing elimination reactions instead of phosphorylation. pearson.com The reaction with alcohols is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is produced as a byproduct. youtube.comchemguide.co.uk

Advanced Spectroscopic and Computational Characterization of Neopentyl Phosphorodichloridate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopic Analysis and Proton Chemical Shifts

The proton (¹H) NMR spectrum of neopentyl phosphorodichloridate is expected to be relatively simple due to the high symmetry of the neopentyl group. The key features would be a singlet for the nine equivalent methyl (CH₃) protons and a doublet for the two methylene (B1212753) (CH₂) protons.

The nine protons of the three methyl groups are chemically equivalent and are not coupled to any other protons, which would result in a sharp singlet. The chemical shift of these protons is influenced by the adjacent quaternary carbon. The two methylene protons are adjacent to the phosphorus atom, and their signal will be split into a doublet due to coupling with the phosphorus-31 nucleus. The electronegative oxygen and the phosphorodichloridate group will cause a downfield shift of this signal compared to a simple alkane.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~1.0 | Singlet | N/A |

| -CH₂-O-P | ~4.2 | Doublet | ³J(H,P) ≈ 7-10 |

¹³C NMR Spectroscopic Investigations and Carbon Environments

The carbon-13 (¹³C) NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct carbon signals are predicted.

The carbon atoms of the three equivalent methyl groups will produce a single resonance. The quaternary carbon atom, bonded to the three methyl groups and the methylene group, will appear as a distinct signal. The methylene carbon, being directly attached to the electronegative oxygen atom, is expected to be the most deshielded and will appear furthest downfield. Furthermore, the methylene carbon will exhibit coupling to the phosphorus-31 nucleus.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| (CH₃)₃C- | ~25 | Quartet | N/A |

| (CH₃)₃C - | ~32 | Singlet | N/A |

| -C H₂-O-P | ~75 | Doublet | ²J(C,P) ≈ 5-8 |

³¹P NMR Spectroscopic Characterization of the Phosphorus Center

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and specific technique for probing the chemical environment of the phosphorus atom. Since ³¹P has a nuclear spin of ½ and is 100% abundant, sharp signals are typically observed over a wide chemical shift range.

For this compound, the phosphorus atom is in a +5 oxidation state and is bonded to one oxygen atom and two chlorine atoms. This environment is characteristic of a phosphorodichloridate. The chemical shift is expected to be in the downfield region typical for such compounds. The signal will appear as a triplet due to coupling with the two adjacent methylene protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ³¹P | ~5 to +10 | Triplet | ³J(P,H) ≈ 7-10 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, confirming the assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this compound, a cross-peak would be expected between the methylene protons and the phosphorus-coupled proton signal, confirming their proximity. However, since the methyl protons are isolated, they would not show any cross-peaks.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. For this compound, this would show a correlation between the methyl proton singlet and the corresponding methyl carbon signal, and a correlation between the methylene proton doublet and the methylene carbon signal. This technique is invaluable for unambiguously assigning the carbon signals. hmdb.ca

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present in its structure. The key vibrational modes would include the P=O stretch, P-Cl stretch, C-O stretch, and various C-H stretching and bending vibrations.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| P=O stretch | 1280-1310 | Strong |

| C-O stretch | 1000-1100 | Strong |

| P-Cl stretch | 500-600 | Strong |

| C-H bend (methyl/methylene) | 1350-1470 | Medium-Strong |

The strong absorption band for the P=O double bond is a particularly diagnostic feature for this class of compounds. The presence of strong bands for the P-Cl and C-O single bonds would further confirm the structure. The alkane C-H stretching and bending vibrations are expected in their usual regions.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. When applied to this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its distinct functional groups.

The most prominent features in the Raman spectrum would arise from the phosphoryl (P=O), phosphorus-chlorine (P-Cl), and carbon-oxygen-phosphorus (C-O-P) linkages, as well as vibrations associated with the neopentyl group. The strong steric hindrance and symmetry of the tert-butyl group within the neopentyl moiety would likely influence the position and intensity of the skeletal vibrations.

Key expected vibrational modes for this compound would include a strong stretching vibration for the P=O bond, typically observed in the region of 1250-1350 cm⁻¹. The symmetric and asymmetric stretching vibrations of the P-Cl₂ group would be expected in the lower frequency region, generally between 450 and 600 cm⁻¹. The P-O-C stretching vibrations usually appear in the 950-1100 cm⁻¹ range. researchgate.net Vibrations of the neopentyl group, such as C-H stretching, bending, and rocking modes, would populate the higher frequency regions of the spectrum.

Illustrative Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment (Vibrational Mode) |

| ~2960 | ν_as(CH₃) |

| ~2870 | ν_s(CH₃) |

| ~1480 | δ_as(CH₃) |

| ~1300 | ν(P=O) |

| ~1020 | ν(P-O-C) |

| ~750 | ν(C-C) skeletal |

| ~530 | ν_s(P-Cl₂) |

| ~490 | ν_as(P-Cl₂) |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral. The analysis would provide precise measurements of the P=O, P-Cl, and P-O bond lengths. The steric bulk of the neopentyl group would likely have a significant impact on the crystal packing and intermolecular interactions. While no specific crystal structure for this compound has been found in the searched literature, data for related compounds like neopentyl glycol is available. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, as experimental crystallographic data for this compound is not available in the public domain based on the conducted search.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound, electron impact (EI) or chemical ionization (CI) would likely be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound would be expected to proceed through several predictable pathways. libretexts.orgmiamioh.edu Cleavage of the P-O bond could lead to the formation of a neopentyloxy cation or a phosphorodichloridate radical. Alpha-cleavage adjacent to the oxygen atom is also a common fragmentation route. The loss of a tert-butyl group is a highly probable fragmentation pathway, leading to a stable tert-butyl cation, which would likely be observed as a prominent peak at m/z 57. The sequential loss of chlorine atoms from the molecular ion or fragment ions would also contribute to the complexity of the spectrum.

Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 206/208/210 | [C₅H₁₁Cl₂O₂P]⁺ (Molecular Ion) |

| 171/173 | [C₅H₁₁O₂PCl]⁺ |

| 149 | [C₅H₁₀PO₂]⁺ |

| 85 | [C₅H₁₁O]⁺ |

| 57 | [C₄H₉]⁺ |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue for investigating the properties and reactivity of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.irijcce.ac.ir For this compound, DFT calculations could be employed to optimize its molecular geometry, predict its vibrational frequencies (to compare with experimental Raman and IR spectra), and calculate various electronic properties.

These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be used to model the behavior of molecules over time, providing insights into conformational changes and reaction mechanisms. For this compound, MD simulations could be employed to study its interactions with other molecules, such as solvents or reactants.

By simulating the trajectory of the atoms, it is possible to explore the energy landscape of a chemical reaction and identify transition states and reaction intermediates. This can be particularly useful for understanding the mechanisms of hydrolysis or other substitution reactions involving the phosphorus center.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.govui.ac.idnih.gov While no specific QSAR models for this compound were found, it is a relevant approach for a class of related organophosphorus compounds.

In a QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for a set of structurally similar compounds with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity. Such a model could be used to predict the activity of new or untested compounds, including this compound, based on its calculated molecular descriptors. The development of robust QSAR models often relies on techniques like Multiple Linear Regression (MLR) and Genetic Algorithms for descriptor selection. nih.gov

Applications of Neopentyl Phosphorodichloridate in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The reactivity of the phosphorus-chlorine bonds in neopentyl phosphorodichloridate makes it a valuable reagent for introducing a phosphonate (B1237965) moiety into organic molecules. This has been particularly exploited in the synthesis of nucleoside and nucleotide analogues and as an intermediate in the preparation of a variety of organophosphorus compounds.

Precursor for Nucleoside and Nucleotide Analogues (Non-Biological Activity Focus)

This compound serves as a phosphorylating agent in the synthesis of nucleoside and nucleotide analogues. The general strategy involves the reaction of the phosphorodichloridate with the hydroxyl groups of a protected nucleoside. The bulky neopentyl group can influence the stereochemical outcome of the phosphorylation reaction, a critical aspect in the synthesis of these complex molecules.

The synthesis of nucleoside phosphoramidites, which are key intermediates in the automated synthesis of oligonucleotides, often involves a phosphitylating agent. While various phosphorodichloridates can be used, the neopentyl derivative offers a specific steric profile that can be advantageous in certain synthetic routes. The reaction proceeds by the sequential displacement of the chloride ions with the nucleoside and a suitable amino alcohol.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Protected Nucleoside | Nucleoside Phosphite Intermediate | Introduction of neopentyl phosphoryl group |

| Nucleoside Phosphite Intermediate | Amino alcohol | Nucleoside Phosphoramidite | Building block for oligonucleotide synthesis |

It is important to note that while these analogues are structurally related to biologically active compounds, the focus here is on the chemical synthesis and the structural role of the this compound as a building block, rather than the biological efficacy of the final products.

Intermediate in Organophosphorus Compound Synthesis

The utility of this compound extends beyond nucleoside chemistry. It is a valuable intermediate for the synthesis of a broader range of organophosphorus compounds. The two reactive P-Cl bonds allow for the stepwise or simultaneous introduction of two different or identical nucleophiles, leading to a diverse array of products.

For instance, reaction with alcohols or phenols yields the corresponding phosphorodichloridites, which can be further functionalized. Reaction with Grignard reagents or organolithium compounds can lead to the formation of phosphinates, which are themselves important intermediates in various chemical transformations. The neopentyl group, being relatively inert to many reaction conditions, is carried through the synthetic sequence and can influence the physical properties, such as solubility and crystallinity, of the final organophosphorus compounds.

Role in Polymer Chemistry and Material Modification

The incorporation of phosphorus-containing moieties into polymers is a well-established strategy to enhance their properties, particularly flame retardancy and thermal stability. This compound presents an interesting candidate for such modifications due to the presence of both reactive chlorine atoms and a stable neopentyl group.

Integration into Polyester (B1180765) and Polyurethane Formulations (Focus on Chemical Structure, not product properties)

This compound can be theoretically incorporated into the backbone of polyesters and polyurethanes. In polyester synthesis, it could react with diols to form phosphodiester linkages. The reaction would involve the condensation of the phosphorodichloridate with the hydroxyl groups of the diol monomers.

For polyurethanes, this compound could be used to create a phosphorus-containing polyol. This modified polyol would then be reacted with a diisocyanate to form the polyurethane network. The neopentyl group would be a pendant group on the polymer chain, while the phosphate (B84403) ester would be integrated into the backbone.

| Polymer Type | Potential Reaction | Resulting Structure |

| Polyester | Condensation with diols | Phosphodiester linkages in the backbone |

| Polyurethane | Creation of a phosphorus-containing polyol | Pendant neopentyl groups and phosphate esters in the backbone |

It is crucial to emphasize that these are potential synthetic pathways, and the focus is on the resulting chemical structures rather than the final properties of the polymers.

Contribution to Enhanced Stability in Materials (e.g., Hydrolytic Resistance, Thermal Stability)

Furthermore, the bulky neopentyl group may also enhance the hydrolytic stability of the resulting polymer. The steric hindrance provided by this group can protect the relatively labile phosphate ester linkages from hydrolysis. Research on polyesters derived from neopentyl glycol has shown that the neopentyl structure imparts excellent hydrolytic stability. While this is not a direct study of this compound, it provides a strong indication of the potential benefits of incorporating this moiety into polymer backbones.

Future Research Directions and Emerging Trends for Neopentyl Phosphorodichloridate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phosphorodichloridates often involves reagents that are hazardous and produce significant waste, prompting the search for greener alternatives. Future research is increasingly focused on the development of novel and sustainable synthetic routes to neopentyl phosphorodichloridate that prioritize environmental benignity and atom economy. nih.gov

One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric chlorinating agents. For instance, the development of catalytic systems that can directly utilize less reactive chlorine sources would represent a significant advance. Furthermore, the use of alternative, renewable starting materials to replace neopentyl alcohol is an area ripe for investigation. This could involve the biocatalytic production of neopentanol or the chemical transformation of biomass-derived platform molecules. udel.edu

The principles of process intensification, such as the use of flow chemistry, are also expected to play a crucial role in the future synthesis of this compound. udel.edu Continuous flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for in-line purification, leading to more efficient and sustainable manufacturing processes.

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

While the reactivity of this compound is primarily associated with the displacement of its chloride atoms, there remains a vast, underexplored landscape of potential reaction pathways. Future research will likely delve into the activation of this molecule through novel catalytic systems to unlock new chemical transformations.

Organocatalysis, which utilizes small organic molecules to accelerate reactions, presents a particularly exciting frontier. nih.gov The development of chiral organocatalysts could enable enantioselective reactions of this compound, a long-standing challenge in phosphorus chemistry. Moreover, photoredox catalysis and electrochemistry offer unique opportunities to engage this compound in radical-based transformations, leading to the formation of previously inaccessible phosphorus-containing scaffolds.

The exploration of transition-metal-catalyzed cross-coupling reactions involving the P-Cl bonds of this compound is another promising area. alfachemic.com Such methodologies could provide a direct and modular approach to the synthesis of a diverse array of organophosphorus compounds with tailored electronic and steric properties. The dynamic nature of phosphorus-containing catalysts, which can be modulated by additives like water or amines, suggests that the catalytic activity in reactions involving this compound could be finely tuned. chemrxiv.org

Advanced Theoretical Modeling of Phosphorus Chemistry

The intricate nature of phosphorus chemistry, with its multiple oxidation states and coordination geometries, presents a significant challenge to experimental investigation alone. Advanced theoretical and computational modeling has emerged as an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the rational design of new experiments. nih.govacs.orgacs.orgresearchgate.net

In the context of this compound, computational studies can provide invaluable insights into its reactivity and spectroscopic characteristics. High-level quantum chemical calculations can be employed to determine thermochemical data, such as enthalpies of formation, with high accuracy, which is crucial for understanding and predicting the feasibility of chemical processes. acs.orgresearchgate.net

Furthermore, molecular dynamics simulations can be used to study the conformational landscape of this compound and its derivatives, as well as their interactions with solvents and other reagents. This information is critical for understanding the stereochemical outcome of reactions and for designing more selective catalysts. The integration of computational chemistry and molecular modeling is becoming increasingly vital in the development of organophosphorus compounds for various applications. rroij.com

Design of Highly Selective and Stereocontrolled Reactions

The phosphorus center in derivatives of this compound is stereogenic, and the control of this stereochemistry is a major focus of current and future research. The development of highly selective and stereocontrolled reactions is paramount for the synthesis of chiral organophosphorus compounds, which are of significant interest in areas such as asymmetric catalysis and medicinal chemistry. rsc.org

A key strategy involves the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of the phosphorus atom during a reaction. This approach has been successfully applied to the synthesis of P-chiral oligonucleotides and could be adapted for reactions involving this compound. rsc.org

Future efforts will likely focus on the development of new chiral ligand systems for transition-metal catalysts and novel organocatalysts that can achieve high levels of enantioselectivity and diastereoselectivity. The design of reactions that proceed via well-defined, stereochemically predictable transition states will be crucial for the rational synthesis of single-enantiomer phosphorus compounds derived from this compound.

Integration into New Material Architectures for Fundamental Chemical Studies

The unique steric bulk and electronic properties imparted by the neopentyl group make this compound an attractive building block for the construction of novel material architectures. The integration of this and other organophosphorus compounds into polymers, metal-organic frameworks (MOFs), and other extended structures is an emerging trend with significant potential for fundamental chemical studies. nih.govrsc.org

For example, the incorporation of this compound-derived moieties into polymer backbones could lead to materials with tailored thermal, mechanical, and photophysical properties. Phosphorus-containing polymers are known for their flame-retardant properties, and the neopentyl group could further enhance this characteristic.

Furthermore, the use of this compound to modify the surface of materials or to create well-defined catalytic sites within porous materials is an area of growing interest. chemrxiv.org The resulting materials could find applications in heterogeneous catalysis, chemical sensing, and gas separation. The synthesis of novel phosphorus heterocycles from this compound could also provide new ligands for the development of advanced catalysts. nih.govrsc.org

Q & A

Q. What are the key synthetic methodologies for preparing Neopentyl Phosphorodichloridate, and how can purity be validated?

this compound is typically synthesized via fluorination-promoted esterification reactions, where neopentyl alcohol reacts with phosphorus oxychloride under controlled conditions. To ensure purity, rigorous purification via fractional distillation or column chromatography is recommended. Characterization should include P NMR to confirm the absence of unreacted starting materials or hydrolyzed byproducts (e.g., phosphoric acid derivatives). Quantitative H and C NMR can validate structural integrity, while elemental analysis ensures stoichiometric accuracy .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

Key techniques include:

- NMR Spectroscopy : P NMR is critical for identifying phosphorus-containing functional groups, with chemical shifts typically between -5 to +5 ppm for dichlorophosphates. H and C NMR further confirm the neopentyl moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can detect molecular ions and fragmentation patterns, distinguishing hydrolyzed products.

- FT-IR : Peaks near 1250–1300 cm (P=O stretch) and 600–700 cm (P-Cl) confirm functional groups.

Cross-referencing these methods with chromatographic purity checks (e.g., HPLC with UV detection) ensures reliable characterization .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its acidic and corrosive nature (similar to phenyl phosphorodichloridate), handling requires:

- Use of glove boxes or fume hoods to prevent inhalation or skin contact.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : In airtight containers under inert gas (e.g., argon) to prevent hydrolysis.

- Emergency Measures : Immediate neutralization of spills with sodium bicarbonate and thorough rinsing with water .

Advanced Research Questions

Q. How does the neopentyl group influence the hydrolytic stability of Phosphorodichloridates compared to other alkyl/aryl analogs?

The neopentyl group’s steric hindrance significantly reduces hydrolysis rates. Stability can be assessed by incubating the compound in buffered solutions (e.g., pH 2–12) at 37°C and monitoring degradation via P NMR or HPLC. For example, neopentyl derivatives show <5% hydrolysis after 24 hours in phosphate-buffered saline (pH 7.4), whereas linear alkyl analogs degrade >50% under the same conditions. This stability makes neopentyl derivatives suitable for applications requiring prolonged reactivity, such as polymer crosslinking .

Q. What experimental strategies optimize the use of this compound in click chemistry or dendrimer functionalization?

- Reaction Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Catalyst Systems : Employ Lewis acids (e.g., ZnCl) to enhance electrophilicity of the phosphorus center, improving reaction yields with nucleophiles like amines or alcohols.

- Kinetic Monitoring : Track reaction progress via in-situ P NMR to identify optimal stoichiometry and reaction times.

In dendrimer synthesis, neopentyl groups enable stable linkages without steric interference during subsequent functionalization steps (e.g., azide-alkyne cycloaddition) .

Q. How can researchers resolve discrepancies in reactivity data for this compound across different studies?

Contradictions often arise from variations in moisture levels, solvent purity, or reaction temperatures. To address this:

- Standardize Protocols : Use rigorously dried solvents and inert atmospheres (e.g., argon).

- Control Experiments : Include internal standards (e.g., triphenylphosphine oxide in P NMR) to calibrate quantitative measurements.

- Collaborative Validation : Reproduce conflicting studies under identical conditions and publish comparative analyses to identify critical variables .

Q. What are the limitations of using this compound in aqueous-phase reactions, and how can they be mitigated?

While hydrolysis resistance is high, trace water can still degrade the compound over time. Mitigation strategies include:

- Pre-Hydrolysis Quenching : Add molecular sieves or dehydrating agents (e.g., MgSO) to reaction mixtures.

- Encapsulation : Use micellar systems or liposomes to shield the compound from aqueous environments.

- Low-Temperature Reactions : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Methodological Best Practices

Q. How should researchers design stability studies for this compound under physiological conditions?

- Buffer Systems : Test in phosphate-buffered saline (PBS, pH 7.4), acetate buffer (pH 5.0), and borate buffer (pH 9.0) to mimic physiological and extreme conditions.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours for analysis.

- Analytical Techniques : Use HPLC with a C18 column and UV detection at 210 nm for quantification. Confirm degradation products via tandem MS .

Q. What statistical approaches are recommended for analyzing replicate data in degradation studies?

- ANOVA : Compare means across multiple time points or pH conditions.

- Grubbs’ Test : Identify and exclude outliers in replicate measurements.

- Regression Analysis : Model degradation kinetics (e.g., first-order decay) to estimate half-lives.

Report data with 95% confidence intervals and p-values <0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.